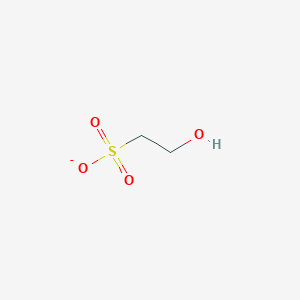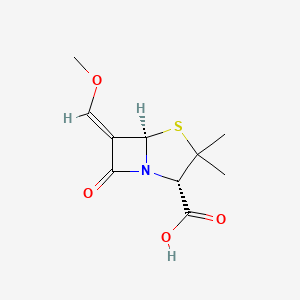
2-Hydroxyethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isethionate is the alkanesulfonate that is the anion formed from isethionic acid by loss of a proton from the sulfo group; major microspecies at pH 7.3. It is a conjugate base of an isethionic acid.
Wissenschaftliche Forschungsanwendungen
Environmental and Biological Interactions
2-Hydroxyethanesulfonate, also known as isethionate, is involved in various environmental and biological processes. Research shows that diverse bacteria can dissimilate isethionate, as evidenced by the growth of Cupriavidus necator H16 using isethionate and the induction of specific enzymes and transporters for this process (Weinitschke et al., 2009). Additionally, isethionate is found in certain red algae, where it is isolated as salts, indicating its natural occurrence in marine ecosystems (Holst et al., 1994).
Chemical Properties and Reactions
2-Hydroxyethanesulfonate's chemical properties have been extensively studied. It's involved in the hydrolysis kinetics of certain dyes, demonstrating its reactivity in chemical processes (Weber & Stickney, 1993). Moreover, its role as an anion in layered double hydroxides highlights its potential in material science applications (Ogino et al., 2020).
Industrial and Analytical Applications
The compound has been used in chromatographic and spectroscopic studies, indicating its usefulness in analytical chemistry (Poole et al., 1989). Additionally, it's part of the reaction mechanism in the preparation of specific organic sulfur compounds, highlighting its role in organic synthesis (King & Hillhouse, 1983).
Medical and Health Implications
In the medical field, research on isethionate has led to insights into the production of hydrogen sulfide by human intestinal bacteria, a process with significant implications for health and disease (Peck et al., 2019).
Eigenschaften
Produktname |
2-Hydroxyethanesulfonate |
|---|---|
Molekularformel |
C2H5O4S- |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1 |
InChI-Schlüssel |
SUMDYPCJJOFFON-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])O |
Kanonische SMILES |
C(CS(=O)(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)


![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)






![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)

